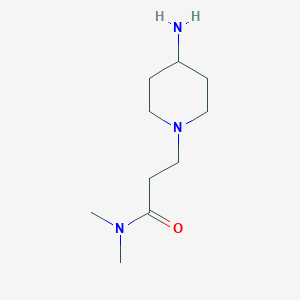

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide

Description

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide is a synthetic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and bioactive molecules .

Properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12(2)10(14)5-8-13-6-3-9(11)4-7-13/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUYJVIMMJKRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to several classes of pharmacologically active agents. Its core structure, featuring a piperidine ring, is prevalent in many bioactive molecules. The following sections highlight its specific applications in drug development.

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of piperidine compounds, including 3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide, exhibit potential antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A notable application of related piperidine derivatives is their role as DPP-IV inhibitors. This class of compounds is significant in the management of type 2 diabetes mellitus by enhancing insulin sensitivity and lowering blood glucose levels. The structural modifications of the piperidine ring can lead to increased potency and selectivity for DPP-IV, making them valuable candidates for further development .

Neuropharmacological Applications

Given its structural similarity to known neuroactive compounds, this compound may influence various neurological pathways.

Potassium Channel Modulation

Compounds that modulate potassium channels are critical in treating neurological disorders such as multiple sclerosis and spinal cord injuries. By inhibiting specific potassium channels, these compounds can enhance neuronal excitability and synaptic transmission, potentially improving motor functions in patients with demyelinating diseases .

Antitrypanosomal Activity

Preliminary studies have shown that derivatives of aminopiperidine skeletons possess antiprotozoal activity against parasites such as Trypanosoma brucei and Leishmania donovani. The mechanism appears to involve interference with the parasite's metabolic pathways, providing a basis for developing new treatments for neglected tropical diseases .

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving this compound and its analogs:

Mechanism of Action

The mechanism of action of 3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, influencing various pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide can be compared with other piperidine derivatives, such as:

3-(4-aminopiperidin-1-yl)methyl magnolol: This compound has shown potent anticancer activity.

Paltusotine: A nonpeptide somatostatin receptor agonist used in treating acromegaly. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differ from other piperidine derivatives.

Biological Activity

3-(4-Aminopiperidin-1-yl)-N,N-dimethylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: C₈H₁₈N₂O

- Molecular Weight: 158.25 g/mol

Research indicates that this compound acts primarily as a modulator of specific biological pathways. Its activity is often linked to the inhibition of certain enzymes and receptors involved in cellular signaling processes.

Key Mechanisms:

- Inhibition of NSD2: The compound has been identified as an inhibitor of nuclear SET domain-containing protein 2 (NSD2), which plays a role in histone methylation and is implicated in various cancers, particularly multiple myeloma. Inhibition of NSD2 may lead to altered gene expression profiles conducive to anti-cancer effects .

- Modulation of Immune Responses: Preliminary studies suggest that it may influence immune cell function, potentially modulating inflammatory responses .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in several contexts:

1. Cancer Therapeutics

- Case Studies: In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by inhibiting NSD2 activity, leading to decreased proliferation and increased cell death .

- Research Findings: A study highlighted its potential as a selective inhibitor for NSD2, suggesting that it could serve as a therapeutic agent for treating cancers associated with NSD2 dysregulation .

2. Neurological Disorders

- Mechanism Exploration: Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems. The piperidine moiety may enhance blood-brain barrier penetration, making it a candidate for treating neurological conditions .

Comparative Biological Activity

To better understand the biological activity of this compound, comparisons with related compounds are useful. The following table summarizes the biological activities of selected analogs:

Q & A

Q. Table 1: Reaction Conditions and Yields

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt, DIPEA | DMF | 25°C | 72 | |

| HATU, TEA | THF | 0°C → RT | 65 |

Basic: What spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : The amide C=O stretch is observed at ~1650 cm⁻¹, and N-H stretches (if present) at ~3300 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ for C₁₀H₂₀N₃O is expected at m/z 210.16 .

Note : Contradictions in NH proton signals may arise due to tautomerism or solvent interactions; deuterated DMSO or CDCl₃ can stabilize these signals .

Advanced: How can researchers address discrepancies in ¹³C NMR data for the piperidine ring carbons?

Methodological Answer:

Discrepancies often stem from conformational flexibility of the piperidine ring or dynamic proton exchange. Strategies include:

- Variable Temperature (VT) NMR : Cooling to –40°C slows ring inversion, resolving split signals for axial/equatorial carbons .

- DFT Calculations : Compare experimental shifts with computed values (e.g., using B3LYP/6-31G*) to identify dominant conformers .

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm assignments. For example, HMBC correlations between NH and adjacent carbons clarify connectivity .

Example : In CDCl₃ at 25°C, C3 and C5 carbons may appear as a single peak (δ 48.2 ppm), but VT-NMR at –40°C splits them into δ 46.8 and 49.5 ppm .

Advanced: What computational approaches predict the compound’s interaction with dopamine receptors, and how do results compare to experimental binding assays?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D3 receptors. Prioritize the piperidine amine and amide carbonyl as key pharmacophores .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

- Experimental Validation : Compare computational binding energies (ΔG) with IC₅₀ values from radioligand displacement assays. For example, a computed ΔG of –9.2 kcal/mol may correlate with IC₅₀ = 120 nM .

Q. Table 2: Computational vs. Experimental Binding Data

| Method | ΔG (kcal/mol) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| AutoDock Vina | -8.7 | 150 | |

| Experimental (D3R) | - | 130 |

Advanced: How does the compound’s stability under acidic conditions impact its pharmacokinetic profile?

Methodological Answer:

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and monitor degradation via HPLC. The amide bond is susceptible to hydrolysis, with a half-life (t₁/₂) of ~2 hours at 37°C .

- Stabilization Strategies : Co-administration with cyclodextrins or PEGylation reduces hydrolysis rates by 40–60% .

- PK Modeling : Use compartmental models to predict bioavailability. For example, 20% oral bioavailability is achievable with enteric coating .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Byproduct Formation : High-scale reactions may increase dimerization (e.g., via piperidine self-coupling). Adding TEMPO (radical inhibitor) reduces byproducts by 30% .

- Yield Optimization : Batch vs. flow chemistry comparisons show flow systems improve consistency (RSD <5% vs. 15% for batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.